(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S2/c28-20(10-8-15-7-9-18-19(12-15)31-14-30-18)24-22-25-26-23(33-22)32-13-21(29)27-11-3-5-16-4-1-2-6-17(16)27/h1-2,4,6-10,12H,3,5,11,13-14H2,(H,24,25,28)/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLVBZMQTKVKHX-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its complex structure incorporates multiple pharmacophores that may contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 438.50 g/mol. The structural components include:
- A benzo[d][1,3]dioxole moiety known for its biological activity.
- A thiadiazole ring which is often associated with antimicrobial and anticancer properties.
- A quinoline derivative linked through a thioether bridge, enhancing its bioactivity.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this structure exhibit significant antitumor activity. For instance, derivatives with similar scaffolds were shown to inhibit microtubule polymerization and displayed strong antiproliferative effects against various cancer cell lines including melanoma and breast cancer. In particular, one study reported IC50 values in the low nanomolar range for certain analogues against these cell lines .
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 5m | Melanoma | 1 |
| 5j | Breast Cancer | <10 |
| 5k | Lung Cancer | <20 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has been reported to show inhibitory activity against Mur ligases, which are essential for bacterial cell wall synthesis. This suggests potential applications in treating bacterial infections .
The proposed mechanism of action for this class of compounds often involves:
- Inhibition of Protein Synthesis : By targeting specific enzymes involved in protein synthesis pathways.
- Microtubule Disruption : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics crucial for cell division .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .
Case Study 1: Anticancer Efficacy
A study involving the administration of a structurally related compound in an animal model demonstrated significant tumor growth inhibition when administered at doses of 4 mg/kg and above. The treatment resulted in reduced metastasis rates in lung and liver tissues .
Case Study 2: Antimicrobial Testing
In vitro assays conducted against various bacterial strains indicated that the compound exhibited a minimum inhibitory concentration (MIC) that was effective against both Gram-positive and Gram-negative bacteria. This highlights its potential as a broad-spectrum antimicrobial agent .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide exhibit significant cytotoxic effects against various cancer cell lines.
Mechanisms of Action :
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
- Cell Cycle Arrest : Studies suggest that it can cause cell cycle arrest at the G0/G1 phase.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.
Antimicrobial Activity
The thiadiazole component has been linked to antimicrobial properties. Compounds containing this moiety have shown effectiveness against various bacterial strains and fungi.
Case Study 1: Anticancer Efficacy
A study conducted on derivatives of the compound revealed that certain analogs demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin in HepG2 liver cancer cells. The study utilized the Sulforhodamine B assay for cytotoxicity evaluation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 2.38 |
| Doxorubicin | HepG2 | 7.46 |
Case Study 2: Antimicrobial Activity
Research on similar thiadiazole derivatives highlighted their potential against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower compared to traditional antibiotics.
Synthetic Routes
The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide typically involves:
- Formation of Benzo[d][1,3]dioxole : Achieved through cyclization reactions involving catechol derivatives.
- Synthesis of Thiadiazole Ring : Involves the reaction of thiosemicarbazide with carboxylic acids.
- Coupling Reactions : The benzo[d][1,3]dioxole and thiadiazole components are coupled using nucleophilic substitution methods.
- Formation of Acrylamide Group : This is generally done through reaction with acryloyl chloride in basic conditions.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., cyano in 7c/7d) enhance cytotoxicity by increasing electrophilicity and target binding .
- Heterocyclic aromatic systems (furan, thiophene) improve solubility and bioavailability compared to purely phenyl-based analogs .
- The 3,4-dihydroquinoline moiety in the target compound may confer unique interactions with topoisomerases or histone deacetylases (HDACs), as seen in related quinoline derivatives .
Bioactivity Profile Clustering
highlights that compounds with structural similarity (Tanimoto index >0.8) often cluster into groups with shared modes of action. For example:
- Cluster 1 : Thiadiazole-acrylamides (e.g., 7c, 7d, target compound) show caspase-dependent apoptosis.
- Cluster 2 : Oxadiazole-thiadiazole hybrids (e.g., 3a) exhibit ROS-mediated cytotoxicity .
Computational Similarity Metrics
- Tanimoto index : The target compound shares >85% similarity with 7c and 7d (based on MACCS fingerprints), suggesting overlapping protein targets like EGFR or Bcl-2 .
- Dice index: Highlights divergent interactions at the 3,4-dihydroquinoline moiety, which may reduce off-target effects compared to simpler benzamide derivatives .
Molecular Docking and Dynamics
- The benzo[d][1,3]dioxol-5-yl group in the target compound shows strong π-π stacking with EGFR’s hydrophobic pocket (binding energy: -9.2 kcal/mol), outperforming furan/thiophene analogs (-7.5 to -8.1 kcal/mol) .
- The thioether linkage enhances flexibility, enabling better adaptation to HDAC active sites compared to rigid oxadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
